(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a complex organic compound with significant potential in scientific research. The compound features a unique structure that combines an imidazole moiety with a xanthenyl group, which may confer interesting chemical and biological properties.
The compound is classified under various chemical databases, including PubChem and BenchChem, where it is identified by its unique molecular formula and a molecular weight of approximately 400.49 g/mol. It belongs to the class of thioimidazoles, which are known for their diverse applications in medicinal chemistry and materials science.
The synthesis of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. While specific synthetic routes for this compound may not be extensively documented, similar compounds can be synthesized through the following general methods:
These synthetic pathways require careful optimization to achieve high yields and purity of the target compound.
The molecular structure of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone can be represented as follows:
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
This structure highlights the presence of both the imidazole ring and the xanthenyl group, which are crucial for its biological activity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions underscore the compound's potential for further derivatization in medicinal chemistry.
The physical properties of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of sulfur and nitrogen atoms.
This compound has potential applications in several fields:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: